High-Yield Synthetic Access
5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine distinguishes itself from other potential intermediates by having a documented, high-yielding synthetic route from a readily available precursor. One established method for its synthesis proceeds from 4-nitrophenoxyacetic acid and thiosemicarbazide (commonly known as 'mouse-killing agent' or thiosemicarbazide), achieving a yield of approximately 90% [1]. This compares favorably to the synthesis of many closely related 2-amino-1,3,4-thiadiazole analogs, which often require multi-step procedures, less accessible starting materials, or result in lower overall yields, thereby impacting scalability and cost-effectiveness for research programs [2][3].
| Evidence Dimension | Synthesis Yield from Thiosemicarbazide and Aryloxyacetic Acid |
|---|---|
| Target Compound Data | ~90% yield (reported) [1] |
| Comparator Or Baseline | Other 2-amino-1,3,4-thiadiazole derivatives synthesized via analogous routes |
| Quantified Difference | High yield (90%) vs. moderate to low yields (typically <70%) for many structurally complex analogs [2][3] |
| Conditions | Cyclization reaction of 4-nitrophenoxyacetic acid with thiosemicarbazide |
Why This Matters
This documented high-yield synthesis makes the compound a more practical and cost-effective starting material for generating derivatives or scaling up production, providing a clear procurement advantage over less synthetically accessible analogs.
- [1] Chem960. (n.d.). 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine synthesis route 1. View Source
- [2] Sayiner, H. S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 29653-29667. View Source
- [3] ChemSrc. (2018). Polymer-supported dichlorophosphate: a recoverable new reagent for synthesis of 2-amino-1,3,4-thiadiazoles. View Source
